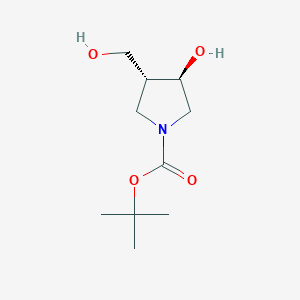

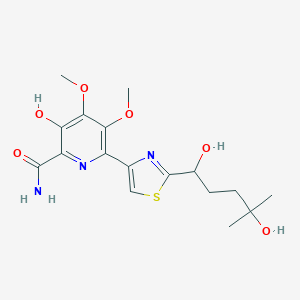

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules like "(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol" involves multiple steps, including protection-deprotection strategies, regioselective and stereoselective reactions. Efficient metal-catalyzed direct benzylation and allylic alkylation methods play a crucial role in constructing such molecules, offering high yields and selectivity with minimal reaction times and catalyst loading (Rueping, Nachtsheim, & Kuenkel, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to "(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol" is typically characterized using techniques like X-ray diffraction. These structures often display complex geometries with specific stereochemistry, crucial for their reactivity and physical properties. For example, the molecular structure analysis of related compounds reveals detailed geometry and orientation of functional groups influencing their chemical behavior (Koningsveld & Meurs, 1977).

Chemical Reactions and Properties

The chemical reactivity of "(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol" is influenced by its functional groups. Allyloxy and benzyloxy groups can undergo various reactions, including nucleophilic substitutions, eliminations, and coupling reactions. Metal complexes play a significant role in catalyzing these reactions, enabling efficient synthesis pathways for complex organic molecules (Moreno‐Mañas & Trius, 1981).

Physical Properties Analysis

The physical properties of "(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol," such as solubility, melting point, and boiling point, are pivotal for its application in various domains. These properties are determined by the molecule's structure, particularly the distribution and nature of its functional groups. Studies on similar molecules have provided insights into how structural variations influence physical properties, guiding the design of molecules with desired characteristics (Lv et al., 2019).

Chemical Properties Analysis

The chemical properties of "(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol" encompass its reactivity towards various chemical agents, stability under different conditions, and its ability to participate in a wide range of chemical reactions. The presence of allyloxy and benzyloxy groups endows the molecule with specific reactivities, such as participating in oxidation-reduction reactions, polymerization, and catalysis, making it a valuable entity in synthetic chemistry and materials science (Mahmudov et al., 2010).

科学的研究の応用

Liquid Crystal Dimers and Nematic Phases

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and others, has shown that these compounds exhibit transitional properties including the formation of a twist-bend nematic phase. This phase is significant for liquid crystal technology, potentially impacting displays and other optical devices. The formation of this phase is attributed to the unique geometry of the dimers, which could suggest similar applications for structurally related compounds (Henderson & Imrie, 2011).

Advances in Hydrogenation of Furfural Derivatives

Furfural and its derivatives' hydrogenation to pentanediol, a compound related in structure to the query, demonstrates the potential of utilizing biomass-derived compounds for the production of valuable chemicals. This research highlights the importance of catalyst design and reaction mechanisms, which could be relevant for the transformation of similar compounds for industrial applications (Tan et al., 2021).

Pentane-1,5-diol in Dermatology

While not directly the same compound, research into pentane-1,5-diol's use in dermatology shows the potential applications of diol compounds in medical formulations. It was found to be safe and effective for topical pharmaceutical products, suggesting that related diol compounds may also have pharmaceutical or cosmeceutical applications (Jacobsson Sundberg & Faergemann, 2008).

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. According to the information I found, this compound should be stored sealed in a dry environment at 2-8°C . It’s important to note that this information might not be comprehensive, and additional safety measures might be necessary.

特性

IUPAC Name |

(2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGRBWYIGUUVHW-NHKHRBQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447052 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol | |

CAS RN |

111549-97-4 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)